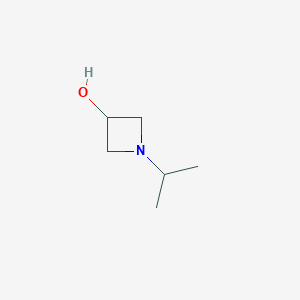
1-Isopropylazetidin-3-ol
Overview
Description
1-Isopropylazetidin-3-ol, also known as 1-IPA or IPOL, is an organic compound with the molecular formula C3H7NO. It is a colorless liquid with a low boiling point and a faint odor. 1-IPA is used in a wide range of applications, including synthesis, drug design, and research. It is a versatile compound that can be used in a variety of ways.
Scientific Research Applications
Pharmaceutical Synthesis and Process Development : 1-Benzhydrylazetidin-3-ol, a related compound, has been synthesized via an improved process, indicating its importance in pharmaceuticals (Reddy et al., 2010).
Mass Spectrometry Analysis : The mass spectra of several azetidin-3-ols, including 1-cyclohexylazetidin-3-ol, have been reported, revealing insights into their fragmentation pathways (Clark & Hill, 1976).
Structural Studies Using NMR : Investigations into the structure of Z/E-isomeric 2,3-Diarylazetidin-3-oles used NMR and mass spectrometry, contributing to understanding their molecular configuration (Fuhrmann et al., 1982).
Pheromone Synthesis : Syntheses of geometric isomers of a termite trail pheromone involved azetidin-3-ol derivatives, highlighting their utility in biological studies (Eya et al., 1990).
Intermediate in Antibiotic Synthesis : N-Methyl-N-[(1S)-1-[(3R)-pyrrolidin-3-yl]ethyl]amine, an intermediate in the preparation of an antibiotic, utilizes an azetidin-3-ol derivative in its synthesis process (Fleck et al., 2003).
Chemical Synthesis Optimization : An efficient process for the synthesis of 3-amino-1-benzhydrylazetidine using 1-benzhydrylazetidin-3-ol has been developed, demonstrating the compound's significance in chemical synthesis (Li et al., 2006).
Fungal Inhibition Studies : 1-Octen-3-ol, structurally related to azetidin-3-ols, has been studied for its effects on fungal conidia germination, indicating potential applications in biocontrol (Chitarra et al., 2005).
Tubulin-Targeting Antitumor Agents : Research on 3-phenoxy-1,4-diarylazetidin-2-ones, which are related to azetidin-3-ols, has led to the discovery of potent antiproliferative compounds targeting tubulin (Greene et al., 2016).
Biosynthesis of Flavan-3-ols : A study on Norway Spruce revealed the biosynthesis and ecological roles of flavan-3-ols, suggesting the importance of azetidin-3-ols in plant defense mechanisms (Hammerbacher et al., 2014).
Safety and Hazards
The safety data sheet for 1-Isopropylazetidin-3-ol indicates that it is classified as a flammable liquid (Category 3, H226) . The safety data sheet for this compound hydrochloride indicates potential hazards including acute toxicity (H302), skin irritation (H315), eye irritation (H319), and specific target organ toxicity following single exposure (H335) .
Properties
IUPAC Name |
1-propan-2-ylazetidin-3-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H13NO/c1-5(2)7-3-6(8)4-7/h5-6,8H,3-4H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XSGMJDQRZDWEPW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N1CC(C1)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H13NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60337783 | |
| Record name | 1-Isopropylazetidin-3-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60337783 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
115.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
13156-06-4 | |
| Record name | 1-Isopropylazetidin-3-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60337783 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-(propan-2-yl)azetidin-3-ol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






![4-Methylthieno[2,3-b]pyridine](/img/structure/B83488.png)








![Acetamide, N-[5-[bis(2-hydroxyethyl)amino]-2-[(2-bromo-6-cyano-4-nitrophenyl)azo]phenyl]-](/img/structure/B83510.png)
